N-(3-butoxyphenyl)-2-quinolin-8-ylsulfanylacetamide
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Overview
Description
N-(3-butoxyphenyl)-2-quinolin-8-ylsulfanylacetamide is an organic compound that features a quinoline ring and a butoxyphenyl group connected via a sulfanylacetamide linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-butoxyphenyl)-2-quinolin-8-ylsulfanylacetamide typically involves the following steps:
Formation of the Quinoline Derivative: The quinoline ring can be synthesized through the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid in the presence of an oxidizing agent.
Introduction of the Sulfanylacetamide Linkage: The sulfanylacetamide group can be introduced by reacting the quinoline derivative with 2-chloroacetamide in the presence of a base such as potassium carbonate.
Attachment of the Butoxyphenyl Group: The final step involves the nucleophilic substitution reaction between the sulfanylacetamide intermediate and 3-butoxyphenyl bromide under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the employment of catalysts to improve reaction efficiency.
Chemical Reactions Analysis
Types of Reactions
N-(3-butoxyphenyl)-2-quinolin-8-ylsulfanylacetamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The quinoline ring can be reduced to tetrahydroquinoline using reducing agents like lithium aluminum hydride.
Substitution: The butoxy group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl or aryl halides, bases like potassium carbonate or sodium hydride.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Tetrahydroquinoline derivatives.
Substitution: Various alkyl or aryl substituted derivatives.
Scientific Research Applications
N-(3-butoxyphenyl)-2-quinolin-8-ylsulfanylacetamide has several scientific research applications:
Medicinal Chemistry: It can be explored as a potential drug candidate due to its unique structural features that may interact with biological targets.
Materials Science: The compound can be used in the development of novel materials with specific electronic or optical properties.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules in organic chemistry.
Mechanism of Action
The mechanism of action of N-(3-butoxyphenyl)-2-quinolin-8-ylsulfanylacetamide involves its interaction with specific molecular targets. The quinoline ring can intercalate with DNA, while the sulfanylacetamide linkage may interact with enzymes or receptors. The butoxyphenyl group can enhance the compound’s lipophilicity, facilitating its passage through cell membranes.
Comparison with Similar Compounds
Similar Compounds
N-(3-butoxyphenyl)-2-quinolin-8-ylsulfanylacetamide: can be compared with other quinoline derivatives such as chloroquine and quinine, which are well-known for their antimalarial properties.
Butoxyphenyl derivatives: Compounds like (3-butoxyphenyl)amine, which have similar structural motifs but different functional groups.
Uniqueness
The uniqueness of this compound lies in its combined structural features, which may confer distinct biological activities and physicochemical properties compared to other similar compounds.
Properties
IUPAC Name |
N-(3-butoxyphenyl)-2-quinolin-8-ylsulfanylacetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O2S/c1-2-3-13-25-18-10-5-9-17(14-18)23-20(24)15-26-19-11-4-7-16-8-6-12-22-21(16)19/h4-12,14H,2-3,13,15H2,1H3,(H,23,24) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PROYKUYJKBJQFA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=CC(=C1)NC(=O)CSC2=CC=CC3=C2N=CC=C3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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